molecular formula C16H19N5O2 B2955584 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1004727-50-7

6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2955584
CAS No.: 1004727-50-7
M. Wt: 313.361
InChI Key: RQXZDEBJQCILKY-UHFFFAOYSA-N
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Description

6-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a pyrazole ring at position 6. The structure includes a propyl group at position 1, a methyl group at position 3, and a carboxylic acid substituent at position 7.

Properties

IUPAC Name

6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-5-6-21-15-14(9(2)19-21)11(16(22)23)7-13(18-15)12-8-17-20(4)10(12)3/h7-8H,5-6H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXZDEBJQCILKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities. They are known to interact with various targets, including enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes.

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, including inflammatory pathways, oxidative stress pathways, and cell signaling pathways. The compound’s effect on these pathways can lead to downstream effects such as modulation of immune response, regulation of cell growth and differentiation, and control of cell death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets. Therefore, these factors should be carefully considered when studying the compound’s mechanism of action.

Biological Activity

6-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1004727-50-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound is characterized by its unique pyrazolo[3,4-b]pyridine scaffold, which has been linked to various pharmacological effects.

  • Molecular Formula : C₁₆H₁₉N₅O₂
  • Molecular Weight : 313.35 g/mol
  • Structure : The compound features a complex structure that includes multiple nitrogen atoms and a carboxylic acid functional group, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are summarized below.

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer). For instance, one study reported GI₅₀ values (concentration for 50% growth inhibition) of 3.79 µM for MCF7 cells and 12.50 µM for SF268 cells .
    • Another study indicated that similar pyrazole derivatives exhibited IC₅₀ values (half-maximal inhibitory concentration) ranging from 0.07 µM to 49.85 µM across different cancer types .
  • Mechanism of Action :
    • The anticancer effects are attributed to the induction of apoptosis and inhibition of angiogenesis. Pyrazolo derivatives have been shown to target tubulin polymerization and protein kinase pathways in cancer cells .

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties:

  • Research indicates that derivatives can inhibit important enzymes involved in inflammatory processes, such as phosphodiesterase . This inhibition can lead to reduced inflammation and pain in various models.

Case Studies

Several case studies highlight the efficacy of this compound and its analogs:

  • Study on Antiproliferative Effects :
    • A study assessed the antiproliferative activity of multiple pyrazolo derivatives against human cancer cell lines. The results indicated that specific substitutions on the pyrazolo scaffold enhanced cytotoxicity and selectivity towards cancer cells .
  • In Vivo Studies :
    • Animal models have been utilized to evaluate the therapeutic potential of pyrazole derivatives in reducing tumor size and improving survival rates in treated subjects compared to controls .

Data Tables

Activity Type Cell Line GI₅₀ / IC₅₀ Value (µM) Reference
AnticancerMCF73.79
AnticancerSF26812.50
AnticancerNCI-H46042.30
Anti-inflammatoryVariousInhibitory effect observed

Comparison with Similar Compounds

Key Findings from Comparative Studies

Core Heterocycle Influence: Pyrazolo[3,4-b]pyridine (target compound) offers a balance of aromaticity and hydrogen-bonding capacity due to the pyridine nitrogen and carboxylic acid group. Pyrazolo[3,4-b]pyrazines (e.g., ) feature adjacent nitrogen atoms in the pyrazine ring, increasing basicity but reducing solubility compared to the carboxylic acid-containing target compound.

The carboxylic acid moiety significantly enhances aqueous solubility and enables salt formation, a critical advantage over lactam or hydrazine derivatives in drug formulation .

Synthetic Accessibility :

  • Pyrazolo[3,4-d]pyrimidines and triazolo-pyrimidines () require multi-step isomerization or coupling reactions, whereas pyrazolo[3,4-b]pyridines may be synthesized via direct cyclization or reductive methods similar to those in .

Q & A

Basic: What are the common synthetic routes for preparing this compound?

The synthesis typically involves condensation reactions between pyrazole and pyridine precursors. For example:

  • Step 1 : React a pyrazole-amine (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) with a carbonyl-containing acrylate derivative (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) in toluene under reflux.
  • Step 2 : Use catalytic trifluoroacetic acid (TFA) to facilitate cyclocondensation, forming the pyrazolo[3,4-b]pyridine core .
  • Step 3 : Introduce substituents (e.g., propyl, methyl groups) via alkylation or ester hydrolysis. Reaction conditions (temperature, solvent, catalyst) must be tightly controlled to avoid side products, as shown in studies where varying temperatures led to divergent heterocyclic systems .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and scaffold integrity. For example, 1^1H NMR signals for methyl groups typically appear at δ 2.1–2.5 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm .
  • IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and pyrazole/pyridine ring vibrations (~1600 cm1^{-1}) .
  • UV-Vis : Monitor conjugation effects (λmax ~260–300 nm) to assess electronic transitions in the fused heterocycle .
  • HPLC : Purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced: How can researchers address discrepancies in NMR data for derivatives?

Discrepancies may arise from solvent effects , tautomerism , or unexpected regiochemistry . Mitigation strategies:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H-1^1H and 1^1H-13^13C couplings .
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring inversion) by analyzing signal splitting at different temperatures.
  • Cross-validate with X-ray crystallography : Resolve ambiguities in substituent orientation, as demonstrated for pyrazolo[3,4-c]pyrazole derivatives .

Advanced: What computational methods predict this compound’s kinase binding affinity?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets. Pyrazolo[3,4-b]pyridines show affinity due to hydrogen-bonding motifs (e.g., carboxylic acid with Lys/Arg residues) .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water).
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding_{binding} for lead optimization .

Advanced: How does the pyrazole substitution pattern affect physicochemical properties?

  • Methyl/Propyl Groups : Increase hydrophobicity (logP ↑) but reduce solubility. For example, replacing methyl with propyl elevates logP by ~1.5 units .
  • Carboxylic Acid : Enhances water solubility (pKa ~4.5) and enables salt formation for improved bioavailability.
  • Pyridine Nitrogen : Modulates π-π stacking in crystal packing, as seen in analogs with chlorophenyl substituents .

Basic: What purification techniques are recommended post-synthesis?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30–70% EtOAc) to separate unreacted starting materials .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • Acid-Base Extraction : Isolate the carboxylic acid via pH adjustment (acidic pH for precipitation) .

Advanced: How to optimize the cyclocondensation step yield?

  • Catalyst Screening : Test Brønsted acids (TFA, HCl) and Lewis acids (ZnCl2_2) to enhance reaction efficiency .
  • Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Toluene minimizes side reactions in reflux conditions .
  • DOE (Design of Experiments) : Vary molar ratios (1:1 to 1:1.2) and temperatures (80–120°C) to identify optimal parameters .

Advanced: How to resolve contradictions in biological activity data?

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Purity Validation : Confirm compound integrity via HPLC (>95% purity) and LC-MS to rule out degradants .
  • Structural Analog Comparison : Cross-reference with pyrazolo[4,3-c]pyridin-4(5H)-ones, which show similar kinase inhibition but vary in substituent effects .

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